Melarsoprol - 494-79-1

Melarsoprol

Catalog Number: EVT-274646
CAS Number: 494-79-1
Molecular Formula: C12H15AsN6OS2
Molecular Weight: 398.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melarsoprol is a member of triazines.
Melarsoprol is under investigation in clinical trial NCT00330148 (Randomized Clinical Trial of Three Drug Combinations for Late-Stage Gambiense Human African Trypanosomiasis).
Melarsoprol is a natural product found in Carica papaya and Xenorhabdus nematophila with data available.
Arsenical used in trypanosomiases. It may cause fatal encephalopathy and other undesirable side effects.
Overview

Melarsoprol is a trivalent organic arsenical compound primarily used in the treatment of late-stage African trypanosomiasis, commonly referred to as sleeping sickness. This disease is caused by the parasitic protozoan Trypanosoma brucei, which is transmitted through the bite of infected tsetse flies. Melarsoprol is notable for being the only drug currently available for this advanced stage of the disease, particularly for infections caused by Trypanosoma brucei gambiense, the form endemic to West and Central Africa .

Source and Classification

Melarsoprol is derived from a combination of melarsen oxide and dimercaprol (British anti-lewisite), a chelating agent developed as an antidote to arsenical nerve agents. Its classification falls under antiprotozoal agents, specifically targeting the Trypanosoma species . Despite its efficacy, melarsoprol is associated with significant side effects, including a severe encephalopathic syndrome that can be life-threatening .

Synthesis Analysis

Methods and Technical Details

The synthesis of melarsoprol involves the reaction between melarsen oxide and dimercaprol. The process typically requires careful control of reaction conditions to ensure the stability of the arsenic compound. The synthesis can be outlined as follows:

  1. Preparation of Melarsen Oxide: This compound is synthesized from arsenic trioxide through a series of chemical transformations that introduce functional groups necessary for its biological activity.
  2. Combination with Dimercaprol: The resulting melarsen oxide is then reacted with dimercaprol in a controlled environment to form melarsoprol. The reaction conditions, such as temperature and pH, are critical to prevent degradation or formation of unwanted byproducts.

This synthetic pathway highlights the complexity associated with arsenical compounds, where both efficacy and safety must be balanced during production.

Molecular Structure Analysis

Structure and Data

The molecular formula of melarsoprol is C12_{12}H18_{18}AsN3_3O5_5S, and its structure features a trivalent arsenic atom coordinated with various functional groups that contribute to its pharmacological properties. The compound contains:

  • Dithiasrolane moiety: This part of the molecule plays a crucial role in its interaction with biological targets.
  • Chiral centers: Melarsoprol exhibits chirality, which may influence its binding affinity and mechanism of action within biological systems .

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Melarsoprol undergoes various chemical reactions in biological systems, particularly oxidation processes that lead to the formation of reactive metabolites. Key reactions include:

  • Oxidation: Melarsoprol can be oxidized to form melarsen oxide, which is considered its active metabolite. This transformation is crucial for its therapeutic action against trypanosomiasis.
  • Binding Reactions: The compound has been shown to bind covalently to proteins such as human serum albumin and hemoglobin, forming adducts that may contribute to its toxicity .

These reactions underscore the need for careful monitoring of melarsoprol's effects in clinical settings due to its potential for adverse interactions.

Mechanism of Action

Process and Data

The mechanism by which melarsoprol exerts its antitrypanosomal effects involves several biochemical pathways:

  1. Inhibition of Trypanothione: Melarsoprol directly inhibits trypanothione, a critical antioxidant in Trypanosoma brucei. This inhibition disrupts redox homeostasis within the parasite, leading to oxidative stress and subsequent cell death .
  2. Interference with DNA Synthesis: Studies have demonstrated that melarsoprol treatment results in cell cycle arrest and complete inhibition of DNA synthesis in Trypanosoma brucei, highlighting its role in disrupting cellular replication processes .

These mechanisms illustrate how melarsoprol targets essential metabolic pathways within the parasite, ultimately leading to its elimination.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Melarsoprol exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline powder.
  • Solubility: Melarsoprol is soluble in water, which facilitates its administration via injection.
  • Stability: The compound's stability is influenced by pH levels; it is generally stable at neutral pH but may degrade under extreme conditions.

Relevant data on melting point, boiling point, and other thermodynamic properties are crucial for understanding its behavior in pharmaceutical formulations .

Applications

Scientific Uses

Melarsoprol's primary application remains in the treatment of late-stage African trypanosomiasis. Despite its efficacy, ongoing research aims to explore alternative therapies due to the significant side effects associated with melarsoprol treatment. Current studies focus on:

  • Combination therapies: Investigating the synergistic effects of melarsoprol when used with other antitrypanosomal agents like nifurtimox or eflornithine .
  • Mechanistic studies: Understanding the detailed biochemical pathways affected by melarsoprol can inform better therapeutic strategies and minimize adverse effects.
Mechanisms of Antitrypanosomal Action

Interaction with Thiol-Dependent Enzymatic Systems

Melarsoprol (C₁₂H₁₅AsN₆OS₂) exerts its trypanocidal activity primarily through its bioactive metabolite, melarsen oxide, which targets thiol-rich biomolecules. This trivalent arsenical forms stable adducts with sulfhydryl groups (-SH) on cysteine residues of parasitic proteins and low-molecular-weight thiols. Crucially, it conjugates with trypanothione (N¹,N⁸-bis(glutathionyl)spermidine), the principal redox thiol in trypanosomes, forming a melarsen oxide-trypanothione adduct (MelT). This adduct irreversibly inactivates enzymes requiring reduced thiol states for catalytic activity, including those involved in redox homeostasis and energy metabolism [1] [8].

Table 1: Key Thiol-Binding Targets of Melarsen Oxide in Trypanosomes

Target CategorySpecific Molecules/EnzymesFunctional Consequence
Low-Molecular-Weight ThiolsTrypanothione, Cysteine, GlutathioneDepletion of reducing equivalents
Redox EnzymesTrypanothione ReductaseCompetitive inhibition (see Section 1.2)
Glycolytic EnzymesGlyceraldehyde-3-phosphate dehydrogenaseDisrupted ATP synthesis (see Section 1.3)
DNA-Modifying EnzymesKinetoplast topoisomerasesMitochondrial DNA damage

Inhibition of Trypanothione Reductase and Redox Homeostasis Disruption

Beyond adduct formation, melarsen oxide disrupts the trypanothione system through competitive inhibition of trypanothione reductase (TR). MelT binds to TR’s active site with higher affinity than natural substrates, blocking NADPH-dependent reduction of trypanothione disulfide (T[S]₂) to dihydrotrypanothione (T[SH]₂). Computational analyses confirm that MelT occupies the trypanothione-binding pocket, forming hydrogen bonds with residues MET 260, ASN 130, and HIS 128, thereby sterically hindering substrate access [1] [9]. Consequently, the parasite’s capacity to neutralize reactive oxygen species (ROS) and maintain intracellular redox balance collapses. Trypanosoma brucei strains with genetically depleted trypanothione synthetase exhibit 3-fold higher susceptibility to melarsoprol, confirming this pathway’s centrality to drug efficacy [1].

Multitarget Effects on Glycolytic Pathways and Energy Metabolism

Glycolysis represents a vulnerability in bloodstream-form T. brucei due to its dependence on this pathway for ATP generation. Melarsen oxide inhibits multiple glycosomal enzymes:

  • Pyruvate kinase (PYK): Arsenical binding to cysteine thiols alters enzyme conformation, suppressing phosphoenolpyruvate-to-pyruvate conversion [8].
  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Inhibition occurs via covalent binding to the active-site cysteine, blocking glyceraldehyde-3-phosphate oxidation [1] [10].
  • Hexokinase and phosphofructokinase: Indirect suppression through thiol sequestration disrupts the ATP-consuming phase of glycolysis [1].

Table 2: Network-Based Selectivity of Glycolytic Inhibition by Arsenicals

Target Enzyme[I]/Kᵢ for 90% Flux Reduction in T. bruceiFlux Reduction in Human Erythrocytes at Same [I]/KᵢSelectivity Index (Parasite/Host)
Glucose Transporter40×<10%>10
GAPDH35×15%5.5
Hexokinase120×40%1.8
Enolase>10⁶×>80%<0.1

Metabolic control analysis reveals that even 50% glycolytic flux suppression kills trypanosomes, whereas human erythrocytes tolerate comparable inhibition due to metabolic redundancies. GAPDH and glucose transporters emerge as the most network-selective targets [10].

Role of P2 Adenosine Transporter in Selective Drug Uptake

Melarsoprol uptake is mediated by the P2 adenosine transporter (TbAT1), a purine nucleoside transporter expressed in T. brucei. This transporter confers selective accumulation of melarsoprol (and diamidines like pentamidine) in parasites versus mammalian cells:

  • Mechanism: TbAT1 facilitates inward diffusion of melarsen oxide, driven by electrochemical gradients [1] [6].
  • Genetic Evidence: Deletion/mutation of TbAT1 causes high-level resistance. Mutations at codons 178 (E→S), 239 (Y→A/E), and 286 (S→H/I/D/T) impair drug-transporter binding without abolishing adenosine transport [5] [7].
  • Clinical Correlation: In northwestern Uganda, withdrawal of melarsoprol for 6 years led to the disappearance of TbAT1 mutant alleles, confirming drug pressure drives resistance selection [7].
  • Cross-Resistance: TbAT1 dysfunction simultaneously confers resistance to pentamidine due to shared uptake machinery [6].

Figure: Schematic of Melarsoprol Uptake and Resistance Mechanisms in T. brucei

[Parasite Membrane]  │  ├── TbAT1 Transporter (Functional) → Melarsoprol Influx → Death  │    │  │    └── Mutations (e.g., A178S, D286T) → Impaired Influx → Resistance  │  ├── Aquaglyceroporin 2/3 (AQP2/AQP3) → Secondary Uptake Route  │    │  │    └── Genomic Deletions → Resistance  [3]  │  └── MRPA Efflux Pump → Exports MelT Adducts → Minor Resistance Role  [1]  

Properties

CAS Number

494-79-1

Product Name

Melarsoprol

IUPAC Name

[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolan-4-yl]methanol

Molecular Formula

C12H15AsN6OS2

Molecular Weight

398.3 g/mol

InChI

InChI=1S/C12H15AsN6OS2/c14-10-17-11(15)19-12(18-10)16-8-3-1-7(2-4-8)13-21-6-9(5-20)22-13/h1-4,9,20H,5-6H2,(H5,14,15,16,17,18,19)

InChI Key

JCYZMTMYPZHVBF-UHFFFAOYSA-N

SMILES

C1C(S[As](S1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N)N)CO

Solubility

Soluble in DMSO

Synonyms

Arsobal
Mel B
Melarsenoxid BAL
Melarsenoxid-BAL
MelarsenoxidBAL
Melarsoprol

Canonical SMILES

C1C(S[As](S1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N)N)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.